molecular formula C7H10N2O2S2 B3134788 Ethyl 2-(1,2,3-thiadiazol-5-ylsulfanyl)propanoate CAS No. 400083-58-1

Ethyl 2-(1,2,3-thiadiazol-5-ylsulfanyl)propanoate

Cat. No. B3134788
CAS RN: 400083-58-1
M. Wt: 218.3 g/mol
InChI Key: VHLYYWKOVUYTJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(1,2,3-thiadiazol-5-ylsulfanyl)propanoate is a chemical compound with the molecular formula C7H10N2O2S2 . It is used in various chemical reactions and has specific physical and chemical properties .

Scientific Research Applications

Antimicrobial Activity Ethyl 2-(1,2,3-thiadiazol-5-ylsulfanyl)propanoate has been utilized in the synthesis of new thiazole and thiadiazole derivatives. These derivatives have demonstrated antimicrobial activity, particularly effective against gram-positive and gram-negative bacteria. The study by Saleh et al. (2020) focused on synthesizing these derivatives and evaluating their antimicrobial efficiency, highlighting their potential in addressing bacterial infections (Saleh, Abdelhamid, & Hassaneen, 2020).

Antitumor Activity Research by Hu Guo-qiang (2009) explored the synthesis and antitumor activity of heterocyclic dihydrazone compounds. This compound was used in these syntheses, showing potential in antitumor applications, specifically against various cancer cell strains such as CHO, HL60, and L1210 (Hu Guo-qiang, 2009).

Pharmacological Evaluation as Glutaminase Inhibitors Shukla et al. (2012) conducted a study on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, including this compound, as glutaminase inhibitors. These inhibitors have therapeutic potential in cancer treatment, showing efficacy in inhibiting the growth of human lymphoma B cells both in vitro and in animal models (Shukla et al., 2012).

Chemical Reactivity Studies Maadadi et al. (2016) investigated the reactivity of ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate with various nucleophiles, exploring the chemical transformations of compounds related to this compound. These studies contribute to understanding the reactivity and potential applications of these compounds in various chemical syntheses (Maadadi, Pevzner, & Petrov, 2016).

Synthesis of Heterocyclic Compounds El-Sayed et al. (2015) explored the synthesis of polyfunctionally substituted heterocyclic compounds derived from variants of this compound. The synthesized compounds were evaluated for their antimicrobial and surface activities, contributing to the diverse applications of these chemical structures in pharmaceutical and material sciences (El-Sayed, Shaldom, & Al Mazrouee, 2015).

properties

IUPAC Name

ethyl 2-(thiadiazol-5-ylsulfanyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S2/c1-3-11-7(10)5(2)12-6-4-8-9-13-6/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLYYWKOVUYTJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=CN=NS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(1,2,3-thiadiazol-5-ylsulfanyl)propanoate
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Ethyl 2-(1,2,3-thiadiazol-5-ylsulfanyl)propanoate
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Ethyl 2-(1,2,3-thiadiazol-5-ylsulfanyl)propanoate
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